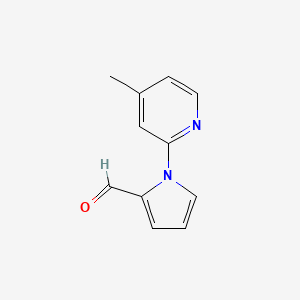

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyridine ring, with a methyl group attached to the pyridine ring and an aldehyde group attached to the pyrrole ring

Méthodes De Préparation

The synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with pyrrole-2-carbaldehyde under specific conditions. The reaction typically requires a catalyst and may be conducted under microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Reaction Mechanisms

A. Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution due to its electron-rich nature. Substitution occurs at the 2- and 5-positions of the pyrrole ring, influenced by the electron-withdrawing aldehyde group.

B. Oxidative Aromatization

The IBX-mediated oxidation of dihydropyrrole intermediates introduces aromaticity, stabilizing the pyrrole ring .

C. Imine Chemistry

The aldehyde group participates in imine formation with primary amines, enabling further functionalization (e.g., in cross-coupling reactions) .

Analytical Characterization

A. Spectroscopic Data

-

NMR : Proton and carbon shifts confirm the aldehyde group and aromatic protons .

-

Mass Spectrometry : Molecular ion peak at m/z 186.21 (Molecular Weight: 186.21 g/mol) .

B. Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but requires protection of the aldehyde group during prolonged storage .

Research Highlights

Applications De Recherche Scientifique

Drug Development

This compound serves as a crucial building block in synthesizing bioactive molecules and potential drug candidates. Its ability to interact with biological targets makes it valuable in developing pharmaceuticals.

Case Study: Anticancer Agents

Recent studies have highlighted derivatives of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde as promising candidates for anticancer therapies. For instance, modifications to the aldehyde group have shown enhanced inhibitory effects on cancer cell proliferation in vitro, indicating its potential in targeted cancer treatments .

Novel Material Development

In materials science, this compound is explored for developing novel materials with unique electronic and optical properties. Its heterocyclic structure contributes to its conductivity and light absorption capabilities.

Case Study: Organic Photovoltaics

Research has demonstrated that incorporating this compound into organic photovoltaic devices enhances their efficiency due to improved charge transport properties. The material's ability to form stable films makes it suitable for applications in flexible electronics .

Biochemical Probes

In biological studies, this compound is utilized as a probe for enzyme mechanisms and biological assays. Its structural features allow it to interact selectively with various biomolecules.

Case Study: Enzyme Mechanism Studies

Studies have employed this compound in examining enzyme kinetics and mechanisms. For example, it has been used to investigate the catalytic activity of certain enzymes involved in metabolic processes, providing insights into their function and regulation .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Potential anticancer agents; enzyme inhibitors |

| Materials Science | Development of novel materials | Enhanced efficiency in organic photovoltaics |

| Biological Studies | Probes for enzyme mechanisms | Insights into enzyme kinetics and metabolic regulation |

Mécanisme D'action

The mechanism of action of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity. The pyridine and pyrrole rings may also participate in π-π interactions with aromatic residues in the target protein .

Comparaison Avec Des Composés Similaires

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-methanol: This compound has an alcohol group instead of an aldehyde group.

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-nitrile:

Activité Biologique

Overview

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring both a pyrrole and a pyridine ring, with notable functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets.

The compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 383136-14-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. Additionally, the compound may participate in π-π interactions with aromatic residues in target proteins, enhancing its binding affinity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. This compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 0.0039 to 0.025 mg/mL .

Antioxidant Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant activity. In cellular models, these compounds have been shown to protect against oxidative stress by reducing reactive oxygen species (ROS) levels and lipid peroxidation . This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Anti-Tuberculosis Activity

A structure-activity relationship (SAR) study on pyrrole derivatives indicated that modifications to the pyrrole ring could enhance anti-tuberculosis (TB) activity. Compounds similar to this compound demonstrated potent activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values lower than 0.016 μg/mL, comparable to first-line anti-TB drugs .

Study on Neuroprotective Effects

In a study examining neuroprotective effects against 6-hydroxydopamine-induced toxicity in cellular models, compounds related to this class exhibited inhibition of apoptosis and lipid peroxidation. The results indicated that these compounds could modulate pathways involved in neuroprotection, suggesting their potential use in treating neurodegenerative conditions like Parkinson's disease .

Antimalarial Potential

The compound's structural analogs were evaluated for antimalarial activity targeting dihydroorotate dehydrogenase (DHODH). These studies revealed that certain derivatives displayed potent blood and liver stage anti-schizontic activities against Plasmodium falciparum, indicating their potential as new therapeutic agents for malaria prophylaxis .

Data Tables

Propriétés

IUPAC Name |

1-(4-methylpyridin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-4-5-12-11(7-9)13-6-2-3-10(13)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNIPPLJCMCISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390031 | |

| Record name | 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-14-9 | |

| Record name | 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.